4-Fluoro-2-trifluoromethylbenzenethiol CAS 1208077-00-2 properties
4-Fluoro-2-trifluoromethylbenzenethiol CAS 1208077-00-2 properties
An In-Depth Technical Guide to 4-Fluoro-2-trifluoromethylbenzenethiol (CAS 1208077-00-2): Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Fluoro-2-trifluoromethylbenzenethiol is a highly functionalized aromatic thiol that serves as a crucial building block in modern medicinal chemistry and materials science. Its structure is distinguished by the presence of three key moieties on a benzene ring: a reactive thiol group (-SH), a fluorine atom (-F), and a trifluoromethyl group (-CF3). This unique combination of functional groups imparts desirable physicochemical properties that are highly sought after in the design of novel pharmaceuticals and advanced materials.
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug discovery, known to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2][3] The thiol group provides a versatile synthetic handle for conjugation, cyclization, or further modification. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, analytical characterization, plausible synthetic approaches, and its strategic application in the field.
Nomenclature and Physicochemical Properties
Precise identification of a chemical entity is foundational for reproducible research. The nomenclature and key identifiers for 4-Fluoro-2-trifluoromethylbenzenethiol are summarized below. While extensive experimental data for this specific compound is not widely published, known properties from suppliers are listed.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 1208077-00-2[4] |
| IUPAC Name | 4-fluoro-2-(trifluoromethyl)benzenethiol[5] |
| Molecular Formula | C₇H₄F₄S[4] |
| Molecular Weight | 196.17 g/mol [4] |
| SMILES | SC1=CC=C(F)C=C1C(F)(F)F[4] |
| MDL Number | MFCD12026133[4] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Data not publicly available |
| Boiling Point | Data not publicly available |
| Melting Point | Data not publicly available |
| Density | Data not publicly available |
| Solubility | Data not publicly available |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical steps in chemical synthesis. The following section outlines the expected spectroscopic signatures for 4-Fluoro-2-trifluoromethylbenzenethiol based on its structure and general principles of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.
-
¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) due to spin-spin coupling between the aromatic protons and the fluorine atom. The thiol proton (-SH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹⁹F NMR: This is a key technique for fluorinated compounds.[6] Two distinct signals are expected: one for the aromatic fluorine and another for the trifluoromethyl group. The CF₃ group will likely appear as a singlet around -63 ppm (relative to CFCl₃), a characteristic region for trifluorotoluene-like structures.[7] The aromatic fluorine signal will be a multiplet due to coupling with neighboring protons.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₄F₄S with high accuracy.[8] Common fragmentation patterns would likely involve the loss of the thiol group (-SH) or cleavage of the trifluoromethyl group (-CF₃). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing purity and identifying trace impurities.[9]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:
-
S-H stretch: A weak band around 2550-2600 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch (CF₃ and Ar-F): Strong, characteristic bands in the 1100-1400 cm⁻¹ region.
Synthesis and Reactivity
While specific, published protocols for the synthesis of CAS 1208077-00-2 are scarce, a plausible pathway can be designed based on established methods in organofluorine chemistry. A common route to substituted thiophenols involves the diazotization of an aniline precursor followed by reaction with a sulfur-containing nucleophile.
Proposed Synthetic Pathway
A logical starting material is 4-fluoro-2-(trifluoromethyl)aniline. The synthesis would proceed as follows:
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation. This is a standard method for converting anilines into a wide range of functional groups.[10]
-
Sulfur Nucleophile Addition: The cold diazonium salt solution is then reacted with a sulfur nucleophile. A common choice is potassium ethyl xanthate. This reaction forms an aryl xanthate intermediate.
-
Hydrolysis: The resulting xanthate is hydrolyzed, typically under basic conditions (e.g., with NaOH or KOH), to cleave the xanthate ester and generate the thiophenolate anion.
-
Acidification: Careful acidification of the reaction mixture protonates the thiophenolate to yield the final product, 4-fluoro-2-trifluoromethylbenzenethiol.
Chemical Reactivity
The reactivity of this compound is dominated by the thiol group.
-
Oxidation: Thiols are readily oxidized to disulfides in the presence of mild oxidizing agents (e.g., air, I₂, H₂O₂).
-
S-Alkylation and S-Acylation: The thiol is nucleophilic and reacts readily with electrophiles like alkyl halides or acyl chlorides under basic conditions to form thioethers and thioesters, respectively.
-
Thio-Michael Addition: It can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups, making it less susceptible to electrophilic aromatic substitution compared to benzene.
Applications in Medicinal Chemistry and Drug Development
The true value of 4-fluoro-2-trifluoromethylbenzenethiol lies in its utility as a sophisticated building block for creating high-value molecules, particularly pharmaceuticals.
The Strategic Role of Fluorine and Trifluoromethyl Groups
The inclusion of F and CF₃ groups is a widely used strategy to optimize drug candidates.[3]
-
Metabolic Stability: The CF₃ group can act as a metabolically stable isostere for other groups (e.g., isopropyl) and can block sites of oxidative metabolism, thereby increasing the drug's half-life.[2]
-
Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: The strong C-F bond and the electronegativity of fluorine can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing potency and selectivity.[1]
-
pKa Modulation: The electron-withdrawing nature of the substituents lowers the pKa of the thiol group, making it more acidic than benzenethiol itself. This can influence its behavior under physiological conditions.
Utility as a Synthetic Building Block
The thiol group serves as a key point of attachment for incorporating the 4-fluoro-2-(trifluoromethyl)phenyl motif into a larger molecular scaffold. This is particularly relevant in:
-
Synthesis of Thioethers: Reaction with various alkyl or aryl halides can generate a library of thioethers for structure-activity relationship (SAR) studies.
-
Heterocycle Synthesis: Thiophenols are common precursors for sulfur-containing heterocycles like benzothiazines, which are privileged structures in medicinal chemistry.[11]
-
Bioconjugation: The thiol can react selectively with specific functionalities on biomolecules, such as maleimides on proteins or peptides, enabling its use in creating targeted drug conjugates or probes.[12]
Safety, Handling, and Storage
Table 3: Hazard Profile (Based on Analogous Compounds)
| Hazard Type | Description | Precaution |
|---|---|---|
| Acute Toxicity | Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[15][16] | Avoid all direct contact and inhalation. Use in a chemical fume hood.[13] |
| Skin/Eye Irritation | Expected to be a skin and eye irritant; may cause severe burns.[13][14] | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] |
| Respiratory Irritation | Vapors may cause respiratory tract irritation.[14] | Ensure adequate ventilation and use respiratory protection if necessary. |
| Odor | Possesses a strong, persistent, and unpleasant odor. | Handle exclusively in a fume hood. |
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[13][16]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[15] Do not flush to drains.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[13]
-
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[13][14] The container should be kept tightly sealed. Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen) to prevent oxidation to the disulfide.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.[13]
Conclusion
4-Fluoro-2-trifluoromethylbenzenethiol is a specialty chemical of significant interest to the scientific research community, particularly in the realm of drug discovery. While detailed public data on its physical properties is limited, its molecular architecture—combining a reactive thiol with two distinct fluorine-containing moieties—makes it an exceptionally valuable tool. Its utility stems from the proven ability of F and CF₃ groups to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The principles and protocols outlined in this guide provide a foundational understanding for researchers to handle, characterize, and strategically deploy this compound in the synthesis of next-generation therapeutics and advanced materials.
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